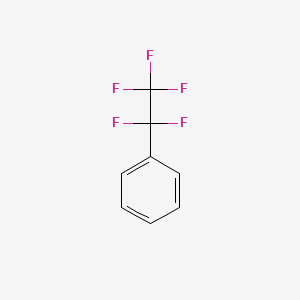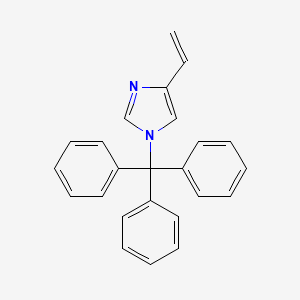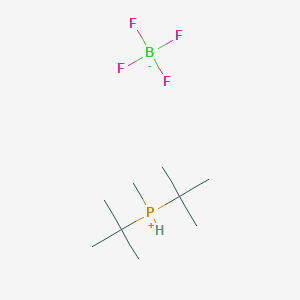
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C9H22BF4P . It appears as a white to almost white powder or crystal . It has been used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent, which shows an affinity for 5-HT 2B receptor .
Molecular Structure Analysis
The molecular weight of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is 248.05 g/mol . The SMILES string representation of its structure isF [B-] (F) (F)F.C [PH+] (C (C) (C)C)C (C) (C)C . Chemical Reactions Analysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate may be used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent . It may also be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis (pinacolato)diboron or bis (neopentyl glycolato)diboron as the boron source .Physical And Chemical Properties Analysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air sensitive . Its melting point is >230 °C .Applications De Recherche Scientifique
Application 1: Preparation of Nantenine Analogs
- Summary of the Application: Di-tert-butyl(methyl)phosphonium tetrafluoroborate is used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent . Nantenine is an alkaloid found in the plant Nandina domestica and has been studied for its potential pharmacological properties.
- Summary of Results or Outcomes: The resulting nantenine analogs show an affinity for the 5-HT2B receptor . The 5-HT2B receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor. This receptor is involved in many neurological and biological processes.
Application 2: Cross-Coupling Reactions
- Summary of the Application: Di-tert-butyl(methyl)phosphonium tetrafluoroborate is used as a ligand in various cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
- Methods of Application or Experimental Procedures: The phosphonium salt is used as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling .
Application 3: Direct C-H Arylation of Pentafluorobenzene
- Summary of the Application: Di-tert-butyl(methyl)phosphonium tetrafluoroborate is used in the direct C-H arylation of pentafluorobenzene . This process is a type of C-H activation, which is a significant area of research in organic chemistry.
- Methods of Application or Experimental Procedures: The exact procedures are not specified in the source, but typically, direct C-H arylation involves the use of a catalyst, which the phosphonium salt could potentially act as, to facilitate the direct addition of an aryl group to a C-H bond .
- Summary of Results or Outcomes: The outcome of this reaction would be the formation of a new carbon-carbon bond between the pentafluorobenzene and the aryl group .
Application 4: Direct C-H Arylation of Pentafluorobenzene
- Summary of the Application: Di-tert-butyl(methyl)phosphonium tetrafluoroborate is used in the direct C-H arylation of pentafluorobenzene . This process is a type of C-H activation, which is a significant area of research in organic chemistry.
- Methods of Application or Experimental Procedures: The exact procedures are not specified in the source, but typically, direct C-H arylation involves the use of a catalyst, which the phosphonium salt could potentially act as, to facilitate the direct addition of an aryl group to a C-H bond .
- Summary of Results or Outcomes: The outcome of this reaction would be the formation of a new carbon-carbon bond between the pentafluorobenzene and the aryl group .
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include not breathing dusts or mists, not eating, drinking or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves/ clothing/ eye protection/ face protection .
Propriétés
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
CAS RN |
870777-30-3, 479094-62-7 |
Source


|
| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

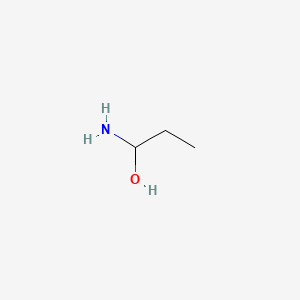
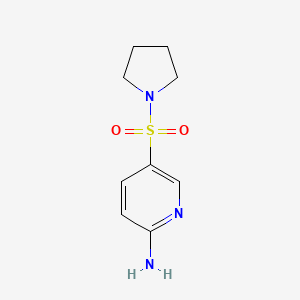
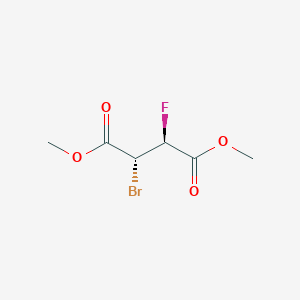
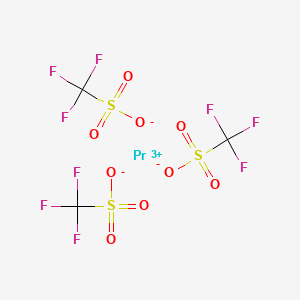
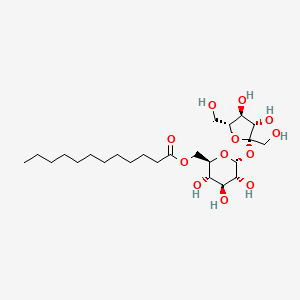
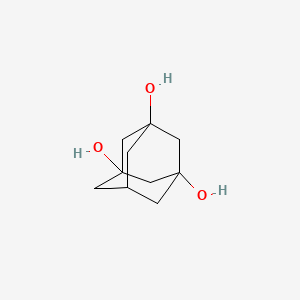
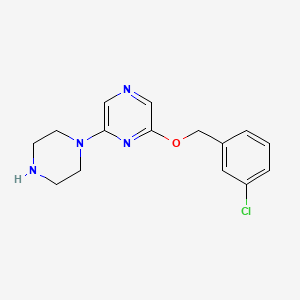
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
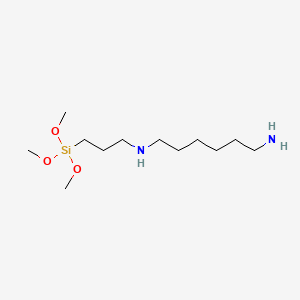
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
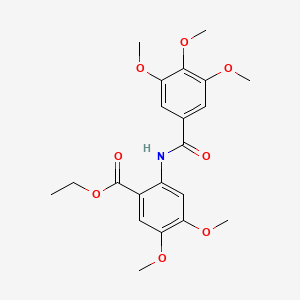
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
